molecular formula C22H20N4O4S B11240871 1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11240871
M. Wt: 436.5 g/mol
InChI Key: DMKYRANZAONSAB-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3,6-BIS(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-3,6-BIS(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with acetylphenoxy derivatives under specific conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran and may require the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-3,6-BIS(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[7-ACETYL-3,6-BIS(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3,6-BIS(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-ACETYL-3,6-BIS(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific substitution pattern and the presence of methoxyphenyl groups, which contribute to its distinct pharmacological profile. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[5-acetyl-3,6-bis(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H20N4O4S/c1-13(27)20-19(15-5-9-17(29-3)10-6-15)25(14(2)28)26-21(23-24-22(26)31-20)16-7-11-18(30-4)12-8-16/h5-12H,1-4H3

InChI Key

DMKYRANZAONSAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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